D-Leucrose - 7158-70-5

D-Leucrose

Catalog Number: EVT-273202
CAS Number: 7158-70-5
Molecular Formula: C12H22O11
Molecular Weight: 342.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-Leucrose (D-glucopyranosyl-α-(1→5)-D-fructopyranose) is a disaccharide isomer of sucrose, naturally found in trace amounts in pollen and honey. [, , , , ] Unlike sucrose, which has an α-(1→2)-glycosidic linkage, D-Leucrose possesses an α-(1→5)-glycosidic bond between the glucose and fructose units. [, , , , , ] This structural difference significantly influences its biochemical properties, making it a subject of interest in various scientific research fields. D-Leucrose is recognized as a non-cariogenic [, ] and fully metabolizable [, ] sugar substitute.

Sucrose

Relevance: Sucrose is a structural isomer of D-leucrose, differing only in the glycosidic linkage between the glucose and fructose units. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While sucrose possesses an α-(1→2)-glycosidic bond, D-leucrose features an α-(1→5)-glycosidic linkage. [, , , , ] This difference in linkage significantly affects their biochemical properties, including their susceptibility to enzymatic hydrolysis and their impact on dental health. Notably, unlike sucrose, D-leucrose is non-cariogenic, making it a potential sugar substitute for caries prevention. []

Trehalulose

Relevance: Trehalulose shares the same constituent monosaccharides (glucose and fructose) with D-leucrose, highlighting the importance of glycosidic linkage in determining the distinct properties of these isomers. [, , , , ] Their varying linkages lead to distinct biological activities and metabolic fates.

Turanose

Relevance: Turanose, like trehalulose, exemplifies the significance of glycosidic linkage diversity in influencing the properties of disaccharides containing glucose and fructose, similar to D-leucrose. [, , , , ]

Maltulose

Relevance: The structural similarity between D-leucrose and maltulose, both being disaccharides with different glycosidic linkages, further emphasizes the role of linkage in defining the functional characteristics of these molecules. [, , , ]

Palatinose

Relevance: The structural differences between D-leucrose, sucrose, and palatinose, arising from the varying glycosidic linkages, provide compelling evidence for the influence of linkage on their biochemical properties and metabolic effects. [, , , , ]

Lactose

Relevance: Lactose differs from D-leucrose in both its monosaccharide composition and glycosidic linkage. [, ] This comparison underscores the diversity in disaccharide structures and their impact on biological functions.

Maltose

Relevance: Maltose, like D-leucrose, contains glucose as a constituent monosaccharide, highlighting the importance of considering both the types of monosaccharides and their linkage in shaping the properties of disaccharides. [, , , ]

Gentiobiose

Relevance: Gentiobiose, similar to D-leucrose, highlights the diversity of glycosidic linkages in disaccharides. The difference in linkage between gentiobiose (β-(1→6)) and D-leucrose (α-(1→5)) results in distinct biochemical characteristics. [, ]

Trehalose

Relevance: Trehalose serves as an example of a disaccharide with a distinct linkage compared to D-leucrose, emphasizing the role of linkage in determining the unique properties of disaccharides. [, , ]

Raffinose

Relevance: Raffinose, with its trisaccharide structure, highlights the structural diversity within the realm of carbohydrates compared to D-leucrose, a disaccharide. [] This difference in the number of monosaccharide units influences their biological roles and metabolic fates.

Lactulose

Relevance: Lactulose, with its distinct monosaccharide composition and glycosidic linkage, exemplifies the structural diversity of disaccharides compared to D-leucrose. [, ]

Isomaltose

Relevance: Isomaltose serves as an example of a disaccharide with a different glycosidic linkage compared to D-leucrose, emphasizing the role of linkage in determining the unique properties of disaccharides. [, , ]

D-Fructose

Relevance: D-Fructose represents one of the constituent monosaccharides of D-leucrose. [, , , , , ] Understanding the properties of D-fructose is crucial for comprehending the metabolic fate and potential health implications of D-leucrose consumption.

D-Glucose

Relevance: D-Glucose represents the other constituent monosaccharide of D-leucrose. [, , , , ] Understanding the properties of D-glucose is essential for understanding the metabolism and potential applications of D-leucrose.

Maltitol

Relevance: Maltitol is structurally similar to maltose, further emphasizing the structural diversity of carbohydrates and their potential as sugar substitutes, as exemplified by D-leucrose. [, ]

Nigerooligosaccharide Series

Relevance: The nigerooligosaccharide series, with its varying degrees of polymerization, serves as a comparison point for understanding the enzymatic synthesis and structural complexity of carbohydrates, particularly in the context of D-leucrose production. []

Methyl α-D-glucopyranoside

Relevance: Methyl α-D-glucopyranoside, as a glucose analog, helps researchers understand the substrate specificity and kinetic properties of enzymes involved in carbohydrate metabolism, which is relevant to studying D-leucrose metabolism. []

6'-Phosphorylated α-D-Glucosyl-D-Fructoses

Compound Description: This group includes the phosphorylated derivatives of trehalulose, turanose, maltulose, leucrose, and palatinose at the O-6 position of the glucose moiety. These phosphorylated sugars are intermediates in the metabolism of these disaccharides by certain bacteria. [, , ]

p-Nitrophenyl α-Glucopyranoside 6-Phosphate

Compound Description: p-Nitrophenyl α-glucopyranoside 6-phosphate is a chromogenic substrate used for assaying the activity of phospho-α-glucosidases. It releases a yellow-colored p-nitrophenol upon hydrolysis, which can be spectrophotometrically quantified. [, ]

p-Nitrophenyl Glucoside 6-Phosphate

Compound Description: p-Nitrophenyl glucoside 6-phosphate, a chromogenic compound, is utilized to assess the activity of enzymes like phospho-α-glucosidase. The hydrolysis of this substrate results in the release of p-nitrophenol, a yellow-colored product measurable using spectrophotometry. []

Source and Classification

D-Leucrose is primarily sourced from the enzymatic conversion of sucrose, which is abundant in sugarcane and sugar beets. The classification of D-Leucrose falls under glycosides, specifically non-reducing disaccharides, due to its structural characteristics that prevent it from participating in typical reducing sugar reactions.

Synthesis Analysis

The synthesis of D-Leucrose involves the enzymatic reaction between sucrose and fructose facilitated by dextransucrase. This process can be optimized by controlling various parameters:

  • Enzyme Concentration: The reaction typically requires at least 100 mmoles of fructose per 1,000 International Units of dextransucrase.
  • Temperature: The optimal temperature range for the reaction is between 265 K to 310 K (approximately -8 °C to 37 °C).
  • pH Level: The pH should be maintained between 4.5 and 8.0 to ensure enzyme activity.
  • Reaction Time: The addition of sucrose to the reaction mixture is often conducted over extended periods (e.g., 70 hours) to maximize yield.

The process may also involve subsequent purification steps such as ultrafiltration and chromatography to isolate D-Leucrose from by-products like dextrans and iso-malto-oligosaccharides .

Molecular Structure Analysis

D-Leucrose is characterized by its molecular formula C12H22O11C_{12}H_{22}O_{11} and a molecular weight of approximately 342.30 g/mol. Its structure consists of:

  • Glucose Unit: A pyranose form linked via an α-(1→6) glycosidic bond to a fructose unit.
  • Non-reducing Nature: The glycosidic bond prevents the sugar from undergoing oxidation reactions typical of reducing sugars.

The stereochemistry around the anomeric carbon (C1 of glucose) contributes to its stability and sweetness profile. Detailed structural analyses can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

D-Leucrose can participate in various chemical reactions, including:

  • Hydrogenation: Under specific conditions, D-Leucrose can be hydrogenated to yield corresponding alditols.
  • Glycosylation Reactions: It can serve as a glycosyl donor in synthetic organic chemistry, facilitating the formation of more complex oligosaccharides.
  • Degradation Reactions: In acidic or enzymatic conditions, D-Leucrose may hydrolyze back into its constituent monosaccharides.

These reactions are influenced by factors such as temperature, pH, and the presence of catalysts .

Mechanism of Action

The mechanism of action for D-Leucrose primarily revolves around its role in metabolic pathways. It influences cellular processes due to its sweetness and caloric content:

  • Sweetness Perception: D-Leucrose activates sweet taste receptors on the tongue, contributing to its use as a sweetener.
  • Metabolic Effects: It can affect insulin secretion and glucose metabolism in cells, similar to other sugars but with distinct physiological responses due to its structure.

Research indicates that D-Leucrose may also modulate adipogenesis through its effects on metabolic signaling pathways .

Physical and Chemical Properties Analysis

D-Leucrose exhibits several notable physical and chemical properties:

These properties make D-Leucrose suitable for various applications in food technology and pharmaceuticals .

Applications

D-Leucrose has several scientific applications:

  • Food Industry: Used as a sweetener due to its unique taste profile; it is often employed in low-calorie food products.
  • Pharmaceuticals: Investigated for potential roles in drug formulation due to its biocompatibility.
  • Biotechnology: Utilized in research settings for synthesizing oligosaccharides and studying metabolic pathways.

Emerging research also suggests potential health benefits associated with D-Leucrose consumption, particularly regarding metabolic regulation .

Enzymatic Synthesis and Biocatalytic Pathways of D-Leucrose

Dextransucrase-Mediated Transglycosidation Mechanisms

Dextransucrase (EC 2.4.1.5) catalyzes D-leucrose formation through a sophisticated transglycosidation mechanism. This enzyme belongs to glycoside hydrolase family 70 (GH70) and utilizes sucrose as its primary glucosyl donor [4]. The reaction initiates with the cleavage of sucrose's glycosidic bond, forming a covalent β-glucosyl-enzyme intermediate through nucleophilic attack by an aspartate residue (Asp551 in Streptococcus mutans dextransucrase) [3] [7]. This high-energy intermediate is subsequently attacked by the C5-hydroxyl group of fructose (acting as an acceptor molecule), forming the α-(1→5) glycosidic linkage characteristic of leucrose [d-glucopyranosyl-α-(1→5)-d-fructopyranose] [1] [10]. Crucially, leucrose synthesis represents a minor pathway (approximately 5-15% of total products) competing with dextran polymer formation, where glucose monomers are transferred to growing α-1,6-glucan chains [1] [3]. The reaction follows a processive mechanism where the growing chain remains covalently bound to the enzyme until termination occurs via acceptor reactions or hydrolysis [7] [10]. Isotope labeling studies using [¹⁴C]glucose confirmed that acceptors like fructose incorporate at the reducing end of products, terminating chain elongation rather than initiating polymerization [10].

Substrate Specificity of Streptococcus mutans and Leuconostoc mesenteroides Dextransucrases

The efficiency of leucrose synthesis is profoundly influenced by interspecies variations in dextransucrase specificity:

  • Streptococcus mutans dextransucrase (SmDS): Exhibits superior leucrose-forming activity due to its enhanced affinity for fructose as an acceptor. Structural analysis suggests a more flexible acceptor-binding pocket accommodating fructose's ketose configuration [1] [4]. SmDS demonstrates a higher leucrose conversion yield (up to 13.01 ± 1.31% under optimal conditions) compared to many Leuconostoc enzymes. However, its activity is highly sensitive to sucrose concentration, with maximal leucrose yield observed at relatively low sucrose levels (0.5 M) due to substrate inhibition at higher concentrations [1].
  • Leuconostoc mesenteroides dextransucrase (LmDS - typically strain B-512F): Primarily optimized for dextran synthesis with abundant α-1,6 linkages. Its acceptor site shows higher affinity for glucose and maltose than fructose [3] [10]. Consequently, LmDS generates leucrose at lower yields but produces a wider range of oligosaccharides when alternative acceptors are present. Studies using "charged enzyme" (enzyme pre-incubated with sucrose and freed of fructose/unreacted sucrose) demonstrated that LmDS can transfer glucosyl or dextranosyl groups to acceptors like glucose, fructose, or maltose via nucleophilic displacement, forming oligosaccharides with the acceptor at the reducing end [10]. This highlights the enzyme's capacity for acceptor reactions but underscores its lower leucrose specificity compared to SmDS.

Table 1: Comparison of Dextransucrase Specificity from S. mutans and L. mesenteroides

Enzyme SourcePreferred AcceptorPrimary ProductLeucrose Conversion YieldSensitivity to [Sucrose]
S. mutans dextransucraseFructoseLeucroseUp to 13.01% (at 0.5M sucrose)High (Inhibition >0.5M)
L. mesenteroides B-512FGlucose/MaltoseDextranSignificantly lower than SmDSLower (Higher [sucrose] tolerated)

Kinetic Modeling of Leucrose Production Under Variable Sucrose Concentrations

Kinetic studies reveal a critical inverse relationship between sucrose concentration and leucrose yield. Using SmDS, maximal leucrose production (22.26 ± 2.24 mg/mL) and conversion yield (13.01 ± 1.31%) are achieved at 0.5 M sucrose [1]. This yield is nearly 2.5 times higher than that obtained at 1.0 M sucrose. Higher sucrose concentrations (1.5-2.0 M) drastically reduce leucrose synthesis while promoting dextran formation. This phenomenon is attributed to two key factors:

  • Substrate Inhibition: Elevated sucrose concentrations saturate the enzyme's active site, favoring the dominant dextran-polymerizing activity over the minor hydrolytic/acceptor reaction leading to leucrose. Kinetic models developed for sucrose-rich systems (similar to those used for Maillard/caramelization kinetics in low-moisture foods) support this substrate-dependent shift in product distribution [1] [8].
  • Acceptor Availability: The leucrose synthesis pathway requires free fructose molecules acting as acceptors. At very high sucrose concentrations, the initial rapid glucosyl transfer generates high local concentrations of fructose. However, the vastly predominant glucosyl transfer to the growing dextran chain depletes available fructose acceptors before they can efficiently react with the glucosyl-enzyme intermediate. Furthermore, fructose itself can undergo undesirable side reactions (isomerization, degradation) under prolonged incubation, reducing its effective concentration for leucrose synthesis [1] [8].

Kinetic modeling incorporating Michaelis-Menten parameters with terms for substrate inhibition and acceptor competition accurately describes this non-linear yield response. The optimal sucrose concentration range (0.4-0.7 M) balances sufficient substrate availability for enzyme turnover while minimizing inhibitory effects and maximizing fructose acceptor utilization for leucrose formation [1].

Table 2: Kinetic Parameters for Leucrose Production by S. mutans Dextransucrase

Sucrose Concentration (M)Leucrose Yield (mg/mL)Conversion Yield (%)Dominant Product
0.522.26 ± 2.2413.01 ± 1.31Leucrose
1.0~9.0*~5.3*Leucrose/Dextran
1.5~5.0*~2.9*Dextran
2.0~3.5*~2.0*Dextran

*Values estimated from graphical data in [1]

Immobilization Techniques for Enhanced Enzymatic Yield

Enzyme immobilization is a key strategy to improve the operational stability, reusability, and cost-effectiveness of dextransucrase for leucrose production. Two primary approaches demonstrate significant promise:

  • Alginate Entrapment: Purified SmDS immobilized in calcium alginate beads retains over 80% of its initial activity after 10 reaction cycles under optimal conditions (0.5 M sucrose, pH 5.5, 30°C). The alginate matrix protects the enzyme from thermal denaturation and shear forces while facilitating easy separation from the reaction mixture. Crucially, the confined microenvironment within the beads can subtly influence local substrate concentrations, potentially mitigating sucrose inhibition effects observed in free enzyme systems [1]. The primary limitation is moderate diffusion resistance for substrates and products, which can slightly reduce the apparent reaction rate compared to free enzyme. Optimization of bead size and alginate concentration minimizes this mass transfer limitation [1] [9].
  • Whole-Cell Biocatalysts: Recombinant E. coli expressing SmDS can be used directly as immobilized whole-cell catalysts. This approach bypasses costly enzyme purification steps. Cells can be immobilized on various supports (e.g., chitosan, celite) or used as cross-linked enzyme aggregates (CLEAs). Whole-cell systems inherently provide a protective cellular environment for the enzyme and allow for efficient cofactor regeneration (though less critical for dextransucrase). Engineered strains often exhibit enhanced stability; immobilized recombinant whole cells can maintain >70% leucrose production yield over 15 batch cycles [9]. The cellular membrane introduces an additional diffusion barrier, which can be modulated by permeabilization treatments (e.g., with CTAB or toluene) to improve substrate access without compromising cell integrity or enzyme stability [9].

Table 3: Performance Comparison of Immobilization Strategies for Leucrose Production

Immobilization Method*Relative Activity (%)Operational Stability (Cycles >80% Yield)Key AdvantageKey Challenge
Free Enzyme1001Maximum reaction ratePoor stability, No reuse
Alginate Entrapment (Pure Enz)75-8510+High stability, Easy separationDiffusion limitation
Whole-Cell (Recombinant E. coli)60-7515+Low cost, No purificationHigher diffusion resistance
CLEAs (Cross-Linked Aggregates)70-8012+High stability, High densityOptimization complexity

*Compared to initial activity of free enzyme batch. Data compiled from [1] [9]

The choice between immobilization techniques depends on process scale and economic considerations. Alginate entrapment offers simplicity and high retained activity, while whole-cell systems provide significant cost savings for large-scale production despite slightly lower initial reaction rates. Future developments focus on designing multi-enzyme immobilized systems or engineered strains for in situ co-product utilization or integrated fermentation-biotransformation processes [9].

Properties

CAS Number

7158-70-5

Product Name

D-Leucrose

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,4-triol

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)23-5-2-21-12(20,3-14)10(19)7(5)16/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1

InChI Key

DXALOGXSFLZLLN-WTZPKTTFSA-N

SMILES

C1C(C(C(C(O1)(CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

D-glucopyranosyl-alpha(1-5)-D-fructopyranose
leucrose

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H](CO)[C@H]([C@@H](C(=O)CO)O)O)O)O)O)O

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